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Introduction
Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-

lactamase inhibitor designed to combat infections caused by multidrug-resistant Gram-negative

bacteria, particularly Acinetobacter baumannii.[1][2] Unlike other DBO inhibitors, durlobactam

was rationally designed to potently inactivate not only Ambler class A and C serine β-

lactamases but also, crucially, the class D carbapenemases (OXA enzymes) that are prevalent

in A. baumannii.[2][3] When combined with sulbactam, a β-lactam with intrinsic activity against

Acinetobacter spp., durlobactam restores sulbactam's efficacy by protecting it from degradation

by these enzymes.[4] This guide provides a detailed technical overview of the molecular

interactions, binding kinetics, and experimental methodologies used to characterize the binding

of durlobactam to its target β-lactamase enzymes.

Molecular Mechanism of Action
Durlobactam functions as a reversible, covalent inhibitor of serine β-lactamases.[5][6] The

mechanism involves the nucleophilic attack by the active site serine residue of the β-lactamase

on the carbonyl group of durlobactam's bicyclic core. This forms a stable, covalent acyl-enzyme

intermediate, effectively carbamoylating the enzyme and rendering it inactive.[3]
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A key feature of durlobactam's interaction is its reversibility. The sulfated amine within the

durlobactam structure is capable of recyclizing onto the carbamate, allowing the intact inhibitor

to dissociate from the enzyme.[3] This process, however, is slow, particularly for class D

enzymes, resulting in sustained inhibition.[1][2] The rate of this dissociation is quantified by the

off-rate constant (k_off).[2][3]

Mechanism of Durlobactam Inhibition
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Caption: Reversible covalent inhibition of β-lactamase by durlobactam.

Quantitative Binding and Kinetic Data
The potency of durlobactam is quantified by its acylation efficiency (often expressed as k₂/K or

k_inact/K_i) and the stability of the acyl-enzyme complex (measured by k_off).[1][3] A high

acylation rate and a low dissociation rate indicate a potent and durable inhibitor.[1][2]
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Inhibition of Serine β-Lactamases
Durlobactam demonstrates potent inhibition across Ambler classes A, C, and D, with

significantly greater potency against many enzymes compared to the first-generation DBO

inhibitor, avibactam.[3][7] Its activity against class D carbapenemases is a key differentiating

feature.[3][7]
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Enzyme
(Class)

Organism
Source

Durlobactam
k_inact/K_i
(M⁻¹s⁻¹)

Durlobactam
k_off (s⁻¹)

Avibactam
k_inact/K_i
(M⁻¹s⁻¹)

Class A

CTX-M-15 E. coli
110,000 ±

10,000

0.0003 ±

0.00003
1,400 ± 200

KPC-2 K. pneumoniae 7,700 ± 600 0.0016 ± 0.0001 1,100 ± 100

SHV-5 K. pneumoniae 13,000 ± 2,000
0.0005 ±

0.00004
NT

TEM-1 E. coli 25,000 ± 2,000
0.0011 ±

0.00004
2,300 ± 200

Class C

ADC-7 A. baumannii 14,000 ± 2,000
0.0001 ±

0.00001
NT

AmpC P. aeruginosa 16,000 ± 1,000
0.0003 ±

0.00001
1,000 ± 100

P99 E. cloacae
100,000 ±

10,000

0.0005 ±

0.00002
1,200 ± 100

Class D

OXA-10 P. aeruginosa 1,000 ± 100
0.00002 ±

0.000003
2.5 ± 0.4

OXA-23 A. baumannii 3,100 ± 300
0.00002 ±

0.000002
1.4 ± 0.2

OXA-24/40 A. baumannii 2,700 ± 200
0.00003 ±

0.000002
1.3 ± 0.2

OXA-48 K. pneumoniae 1,200 ± 100
0.00003 ±

0.000003
1,000 ± 100

OXA-58 A. baumannii 2,600 ± 300
0.00002 ±

0.000002
NT
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Data sourced

from Miller et al.

(2021).[3][7] NT

= Not Tested.

Inhibition of Penicillin-Binding Proteins (PBPs)
In addition to its primary β-lactamase targets, durlobactam also inhibits PBP2 in A. baumannii,

contributing to its overall antibacterial effect when combined with sulbactam, which targets

PBP1 and PBP3.[2][7][8]

Target Protein Organism k₂/K (M⁻¹s⁻¹)

PBP2 A. baumannii 1,800 ± 600

Data sourced from Durand-

Reville et al. (2017) and Miller

et al. (2021).[2][7]

Structural Basis of Binding and Potency
X-ray crystallography studies have provided critical insights into the molecular basis for

durlobactam's potent and broad-spectrum activity, especially against class D enzymes.[1][2]

Enhanced Reactivity: The addition of a double bond in the diazabicyclooctane core

enhances the chemical reactivity of durlobactam compared to inhibitors like avibactam.[1][2]

Stabilization of the Acyl-Enzyme Complex: In the crystal structure of durlobactam bound to

OXA-24 (PDB: 6MPQ), the methyl side chain of durlobactam plays a crucial role.[1][9] It

helps to block solvent molecules from accessing the covalent carbamate bond, thereby

slowing deacylation (hydrolysis).[1][2] This is achieved by preventing the disruption of a key

hydrophobic bridge (Met223:Tyr112) within the active site.[1][2]

Active Site Flexibility: Comparison with the avibactam-bound OXA-24 structure (PDB:

4WM9) reveals that a flexible loop (B4-B5 β-strand) is resolved and ordered in the

durlobactam-bound state but is unresolved in the avibactam complex.[1][9] This suggests
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that durlobactam binding induces a more stable conformation, which may contribute to its

faster acylation rate compared to avibactam.[2]

Experimental Protocols
The characterization of durlobactam's binding to β-lactamases involves a suite of biochemical

and biophysical techniques.

Enzyme Kinetics Assays
Objective: To determine the kinetic parameters of inhibition, including acylation efficiency

(k_inact/K_i or k₂/K) and the dissociation rate constant (k_off).

Methodology (General):

Enzyme Purification: Target β-lactamase enzymes are overexpressed in a suitable host (e.g.,

E. coli) and purified to homogeneity using chromatographic techniques.[10]

Activity Measurement: Enzyme activity is typically monitored spectrophotometrically using a

chromogenic substrate like nitrocefin, which changes color upon hydrolysis.

Determination of k_inact/K_i: The second-order rate constant is measured under initial

velocity conditions by incubating the enzyme with various concentrations of durlobactam and

monitoring the rate of substrate hydrolysis over time. The data are fitted to progress curves

to derive the kinetic parameters.[3]

Determination of k_off ("Jump Dilution"): To measure the rate of enzyme activity recovery, a

pre-formed, fully inhibited enzyme-durlobactam complex is rapidly diluted into a solution

containing a reporter substrate.[11] The dilution reduces the free inhibitor concentration to

negligible levels, allowing the slow dissociation of the bound inhibitor and the subsequent

recovery of enzyme activity to be monitored over time. The rate of this recovery corresponds

to k_off.[3][11]

Mass Spectrometry
Objective: To confirm the formation of a covalent adduct, determine its mass, and assess the

stability and potential degradation of the inhibitor.
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Methodology:

Complex Formation: Purified β-lactamase is incubated with an excess of durlobactam to

ensure complete formation of the acyl-enzyme complex.

Sample Preparation: The complex is desalted to remove unbound inhibitor and non-volatile

buffer components.

Analysis: The sample is analyzed using techniques like Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

[12][13]

Data Interpretation: The resulting spectrum is analyzed to detect a mass shift in the enzyme

corresponding to the mass of the covalently bound inhibitor (277 Da for intact durlobactam).

[3] Time-course experiments can be used to monitor for inhibitor hydrolysis or fragmentation.

[3]
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Experimental Workflow for Durlobactam Binding Characterization
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Caption: Workflow for characterizing durlobactam-enzyme interactions.

X-ray Crystallography
Objective: To determine the high-resolution, three-dimensional structure of durlobactam

covalently bound within the active site of a β-lactamase.

Methodology:
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Crystallization: The purified β-lactamase is crystallized, often by vapor diffusion.

Soaking/Co-crystallization: The resulting crystals are soaked in a solution containing

durlobactam to allow the inhibitor to diffuse in and bind, or the protein and inhibitor are mixed

prior to crystallization.

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting

diffraction patterns are collected.[14][15]

Structure Solution and Refinement: The diffraction data are processed to generate an

electron density map, into which a model of the protein and the bound inhibitor is built and

refined. The final structure (e.g., PDB ID: 6MPQ for OXA-24 with durlobactam) reveals the

precise atomic interactions, bond formations, and conformational changes that occur upon

binding.[1][9]

Logical Relationships in Drug Action
Durlobactam's clinical utility is derived from its specific role in a combination therapy. Its primary

function is to inhibit the β-lactamases that would otherwise destroy its partner drug, sulbactam.

This protection allows sulbactam to exert its own antibacterial activity by inhibiting essential

bacterial PBPs.
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Logical Pathway of Sulbactam-Durlobactam Synergy
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Caption: Durlobactam protects sulbactam, enabling PBP inhibition.

Conclusion
The molecular binding of durlobactam to serine β-lactamases is a well-characterized process

defined by rapid covalent modification and slow dissociation. Its efficacy is rooted in a chemical

structure optimized for broad-spectrum activity, particularly against the challenging class D
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enzymes prevalent in Acinetobacter baumannii. Through a combination of detailed kinetic

analysis, mass spectrometry, and X-ray crystallography, the structural and mechanistic basis

for its potent inhibition has been elucidated, providing a clear rationale for its clinical use in

combination with sulbactam to overcome critical mechanisms of antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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